Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1121058-16-9
VCID: VC2858331
InChI: InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-4-16-3-5(11)2-6(8(16)15-7)10(12,13)14/h2-4H,1H3
SMILES: COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Molecular Formula: C10H6BrF3N2O2
Molecular Weight: 323.07 g/mol

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1121058-16-9

Cat. No.: VC2858331

Molecular Formula: C10H6BrF3N2O2

Molecular Weight: 323.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 1121058-16-9

Specification

CAS No. 1121058-16-9
Molecular Formula C10H6BrF3N2O2
Molecular Weight 323.07 g/mol
IUPAC Name methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-4-16-3-5(11)2-6(8(16)15-7)10(12,13)14/h2-4H,1H3
Standard InChI Key ODFVXLIVKPXGCE-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Canonical SMILES COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br

Introduction

Chemical Identity and Physical Properties

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound characterized by its imidazo[1,2-a]pyridine core structure with specific functional group substitutions. It possesses a bromine atom at position 6, a trifluoromethyl group at position 8, and a methyl carboxylate moiety at position 2 of the imidazo[1,2-a]pyridine scaffold.

Basic Chemical Information

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical NameMethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS Registry Number1121058-16-9
Molecular FormulaC₁₀H₆BrF₃N₂O₂
Molecular Weight323.07 g/mol
Synonyms6-Bromo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester; Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-bromo-8-(trifluoromethyl)-, methyl ester

The chemical structure consists of an imidazo[1,2-a]pyridine core with three key substituents: a bromine atom, a trifluoromethyl group, and a methyl carboxylate group, each at specific positions on the heterocyclic scaffold .

Structural Characteristics and Chemical Reactivity

Structural Features

The compound features a fused bicyclic heterocyclic system comprising an imidazole ring fused to a pyridine ring, forming the imidazo[1,2-a]pyridine scaffold. This core structure provides a rigid framework that serves as an excellent platform for designing compounds with specific biological activities. The presence of the bromine substituent at position 6 offers opportunities for further functionalization through various cross-coupling reactions, making this compound valuable as a synthetic intermediate.

The trifluoromethyl group at position 8 contributes to the compound's lipophilicity and metabolic stability, properties often sought in drug development. Additionally, the methyl carboxylate group at position 2 provides a site for potential modification to improve pharmacokinetic properties or to introduce additional functional groups for enhanced biological activity.

Chemical Reactivity

The reactivity of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is largely governed by its functional groups. The bromine atom serves as a potential site for nucleophilic substitution or metal-catalyzed coupling reactions. The methyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, which can be further modified through amidation or esterification reactions .

The imidazole nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets. These structural features collectively contribute to the compound's reactivity profile and its potential utility in medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for the preparation of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.

Classical Synthetic Approaches

Traditional methods for synthesizing imidazo[1,2-a]pyridine derivatives often involve the condensation of 2-aminopyridines with α-haloketones or α-haloaldehydes. For the specific synthesis of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, this approach would require a suitably substituted 2-aminopyridine bearing the bromine and trifluoromethyl groups, followed by reaction with an appropriate α-halo methyl ester .

Metal-Free Aqueous Synthesis

A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, yielding the desired imidazo[1,2-a]pyridine products in quantitative yields within minutes. This method is tolerant of various substituents, including bromine and trifluoromethyl groups, making it potentially suitable for the synthesis of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .

The reaction involves the following steps:

  • Base-catalyzed isomerization of the propargyl group to an allene

  • Cyclization in a Nazarov-type mechanism

  • Tautomerization to form the imidazo[1,2-a]pyridine core

This method offers significant advantages in terms of green chemistry metrics, with higher space-time-yields and the use of environmentally friendly solvents compared to conventional methods .

Multi-Component Reactions

Multi-component reactions (MCRs) provide another efficient approach to synthesizing imidazo[1,2-a]pyridine derivatives. These one-pot reactions typically involve 2-aminopyridines, aldehydes, and isocyanides or other components. The advantages of MCRs include operational simplicity, atom economy, and the ability to rapidly generate diverse libraries of compounds .

Oxidative Coupling Strategies

Recent developments in the synthesis of imidazo[1,2-a]pyridines include oxidative coupling strategies. For example, the reaction of 2-aminopyridines with alkynes under oxidative conditions can lead to the formation of imidazo[1,2-a]pyridine derivatives. These methods often employ copper catalysts and an oxidant such as molecular oxygen .

A specific example reported in the literature describes the synthesis of an imidazo[1,2-a]pyridine derivative through the reaction of a propargyl compound with 2-aminopyridine using Cu(OTf)₂ as a catalyst under an O₂ atmosphere. While this particular example yielded the product in relatively low yield (12%), optimization of reaction conditions could potentially improve the efficiency of this approach for the synthesis of compounds like Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .

Biological Activity and Pharmacological Properties

General Bioactivity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. Their diverse pharmacological properties include:

  • Antibacterial activity

  • Antifungal properties

  • Anticancer activity

  • Anticonvulsant effects

  • Antiviral properties

  • Anti-inflammatory action

  • Anxiolytic effects

These activities have positioned imidazo[1,2-a]pyridine derivatives as promising candidates for drug development across multiple therapeutic areas .

Anticancer Applications

Some imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate suggest potential anticancer applications, warranting further investigation in this therapeutic area.

Structure-Activity Relationships

Comparison with Related Compounds

Several related compounds share structural similarities with Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate:

Table 2: Comparison of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1121058-16-9C₁₀H₆BrF₃N₂O₂323.07 g/molReference compound
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid1121051-31-7C₉H₄BrF₃N₂O₂309.04 g/molFree carboxylic acid instead of methyl ester
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1121051-30-6C₁₁H₈BrF₃N₂O₂337.09 g/molEthyl ester instead of methyl ester
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine150780-40-8C₈H₄BrF₃N₂265.03 g/molTrifluoromethyl at position 2 instead of carboxylate; no substituent at position 8

These structural variations can significantly impact pharmacokinetic properties, binding affinity, and biological activity .

Research Applications and Future Directions

Current Research Applications

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily used in research settings as:

  • A synthetic intermediate for the preparation of more complex derivatives

  • A building block for the development of potential therapeutic agents

  • A tool compound for investigating structure-activity relationships

  • A reference standard for analytical methods development

These applications highlight the compound's utility in both synthetic chemistry and medicinal chemistry research .

Future Research Directions

Future research involving Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate could focus on several promising areas:

Expanded Biological Screening

Comprehensive screening of the compound against a wider range of biological targets could reveal new therapeutic applications. This includes testing against various kinases, microbial strains, cancer cell lines, and other disease-relevant targets.

Structural Modifications

Systematic modification of the compound's structure through medicinal chemistry approaches could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Potential modifications include:

  • Replacement of the bromine atom with other halogens or functional groups

  • Modification of the carboxylate moiety to form amides, hydrazides, or other derivatives

  • Introduction of additional substituents at other positions of the imidazo[1,2-a]pyridine core

These structural modifications could expand the compound's utility and potentially lead to novel therapeutic agents .

Advanced Computational Studies

Molecular modeling and computational chemistry approaches could provide valuable insights into the compound's binding mode with potential biological targets. These studies could guide further structural optimization and facilitate rational drug design efforts.

SupplierProduct NumberPurityPackage SizePrice (USD)
Matrix Scientific17977595%1g$826
Matrix Scientific17977595%5g$1733
A1 Biochem Labs656964295%1g$550

The relatively high cost of this compound underscores its specialized nature and suggests that it is primarily used in research settings rather than large-scale applications .

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